molecular formula C8H10NO5PS B14758197 O,O-Dimethyl O-(3-nitrophenyl) phosphorothioate CAS No. 620-29-1

O,O-Dimethyl O-(3-nitrophenyl) phosphorothioate

Cat. No.: B14758197
CAS No.: 620-29-1
M. Wt: 263.21 g/mol
InChI Key: DTOLRVVEYZNDCL-UHFFFAOYSA-N
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Description

O,O-Dimethyl O-(3-nitrophenyl) phosphorothioate is an organophosphate compound widely used as an insecticide. It is known for its effectiveness in controlling a variety of pests in agricultural settings. This compound is part of the phosphorothioate class of chemicals, which are characterized by the presence of a phosphorus-sulfur bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O,O-Dimethyl O-(3-nitrophenyl) phosphorothioate typically involves the reaction of O,O-dimethyl phosphorochloridothioate with 3-nitrophenol. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The overall reaction can be represented as follows:

O,O-dimethyl phosphorochloridothioate+3-nitrophenolO,O-Dimethyl O-(3-nitrophenyl) phosphorothioate+HCl\text{O,O-dimethyl phosphorochloridothioate} + \text{3-nitrophenol} \rightarrow \text{this compound} + \text{HCl} O,O-dimethyl phosphorochloridothioate+3-nitrophenol→O,O-Dimethyl O-(3-nitrophenyl) phosphorothioate+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

O,O-Dimethyl O-(3-nitrophenyl) phosphorothioate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form its oxon analog, which is more toxic and has a higher insecticidal activity.

    Hydrolysis: In the presence of water, especially under alkaline conditions, it hydrolyzes to produce 3-nitrophenol and dimethyl phosphorothioic acid.

    Photodecomposition: Exposure to UV light or sunlight can lead to the breakdown of the compound into various products, including 3-nitrophenol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Hydrolysis: Alkaline conditions, such as sodium hydroxide solution, are typically used.

    Photodecomposition: UV light or sunlight exposure is required.

Major Products Formed

    Oxidation: Oxon analogs.

    Hydrolysis: 3-nitrophenol and dimethyl phosphorothioic acid.

    Photodecomposition: 3-nitrophenol and other degradation products.

Scientific Research Applications

O,O-Dimethyl O-(3-nitrophenyl) phosphorothioate has several applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of organophosphates and their interactions with various reagents.

    Biology: Employed in studies investigating the effects of organophosphates on biological systems, including enzyme inhibition and toxicity.

    Medicine: Research on its potential effects on human health and its role as a cholinesterase inhibitor.

    Industry: Widely used as an insecticide in agriculture to control pests and improve crop yields.

Mechanism of Action

The primary mechanism of action of O,O-Dimethyl O-(3-nitrophenyl) phosphorothioate is the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to continuous nerve signal transmission, paralysis, and eventually death of the insect.

Comparison with Similar Compounds

Similar Compounds

    Methyl Parathion: O,O-Dimethyl O-(4-nitrophenyl) phosphorothioate.

    Ethyl Parathion: O,O-Diethyl O-(4-nitrophenyl) phosphorothioate.

    Fenitrothion: O,O-Dimethyl O-(3-methyl-4-nitrophenyl) phosphorothioate.

Uniqueness

O,O-Dimethyl O-(3-nitrophenyl) phosphorothioate is unique due to its specific nitrophenyl substitution pattern, which influences its reactivity and toxicity profile. Compared to similar compounds, it has a distinct balance of efficacy and safety, making it a preferred choice in certain agricultural applications.

Properties

CAS No.

620-29-1

Molecular Formula

C8H10NO5PS

Molecular Weight

263.21 g/mol

IUPAC Name

dimethoxy-(3-nitrophenoxy)-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C8H10NO5PS/c1-12-15(16,13-2)14-8-5-3-4-7(6-8)9(10)11/h3-6H,1-2H3

InChI Key

DTOLRVVEYZNDCL-UHFFFAOYSA-N

Canonical SMILES

COP(=S)(OC)OC1=CC=CC(=C1)[N+](=O)[O-]

Origin of Product

United States

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